N-乙酰-2-甲基丙氨酸

描述

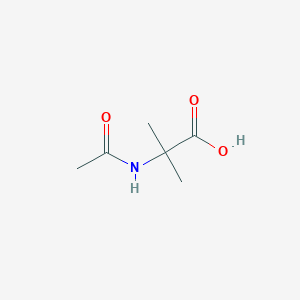

N-acetyl-2-methylalanine is a chemical substance with the CAS Number: 5362-00-5 . It has a molecular weight of 145.16 and its IUPAC name is N-acetyl-2-methylalanine . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of N-acetyl-2-methylalanine is C6H11NO3 . The InChI code is 1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3, (H,7,8) (H,9,10) .Physical and Chemical Properties Analysis

N-acetyl-2-methylalanine has a density of 1.1±0.1 g/cm3, a boiling point of 357.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±6.0 kJ/mol and a flash point of 169.9±23.2 °C .科学研究应用

水解和合成

- 水解研究:Snow、Finley和Friedman(2009年)的研究调查了N-乙酰脱氢丙氨酸甲酯的水解速率,该化合物在结构上与N-乙酰-2-甲基丙氨酸相关。这项研究揭示了它在不同溶剂中的行为,这对于其在肽、氨基酸和蛋白质衍生物合成中的潜在用途至关重要(Snow, Finley, & Friedman, 2009)。

- 衍生物合成:Tran等人(2001年)合成了硫代替N-乙酰N'-甲基酰基丙氨酸,展示了该化合物在创造结构独特衍生物方面的多功能性,可能在各种化学和制药应用中有用(Tran, Burgess, Treutlein, & Perich, 2001)。

辐射剂量测定

- 辐射敏感性:Chen、Graeff和Baffa(2007年)探讨了2-甲基丙氨酸微剂量计在辐射剂量测定中的应用。他们的研究结果表明N-乙酰-2-甲基丙氨酸衍生物在测量辐射剂量方面的潜在应用,特别是在临床环境中(Chen, Graeff, & Baffa, 2007)。

生化分析

- 电子附加研究:Kopyra(2012年)对N-甲基甘氨酸和N-甲基丙氨酸的电子附加进行了研究,提供了了解N-乙酰-2-甲基丙氨酸及相关化合物的生化性质和反应性的重要数据(Kopyra, 2012)。

化学生物学

- 蛋白质修饰:Yang等人(2016年)利用脱氢丙氨酸,这是与N-乙酰-2-甲基丙氨酸相关的衍生物,在蛋白质修饰研究中。这项研究为利用N-乙酰-2-甲基丙氨酸衍生物在各种生物学研究中创建特定蛋白质修饰打开了可能性(Yang et al., 2016)。

安全和危害

作用机制

Target of Action

The primary targets of N-acetyl-2-methylalanine are currently unknown. The compound is structurally similar to N-acetylalanine, which has been shown to target Aldose reductase in humans . .

Biochemical Pathways

Acetylated amino acids like n-acetylalanine are known to be involved in various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-acetyl-2-methylalanine are currently unknown. Research on similar compounds, such as N-acetylalanine, suggests that these compounds can be rapidly absorbed and distributed throughout the body . .

生化分析

Biochemical Properties

N-acetyl-2-methylalanine participates in several biochemical reactions. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of amino groups. This interaction is essential for the metabolism of amino acids and the production of energy. Additionally, N-acetyl-2-methylalanine can interact with proteins and other biomolecules, forming complexes that influence cellular functions .

Cellular Effects

N-acetyl-2-methylalanine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to changes in cellular responses. Moreover, N-acetyl-2-methylalanine can impact gene expression by interacting with transcription factors, thereby regulating the synthesis of specific proteins .

Molecular Mechanism

The molecular mechanism of N-acetyl-2-methylalanine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of N-acetyl-2-methylalanine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, N-acetyl-2-methylalanine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

N-acetyl-2-methylalanine is involved in several metabolic pathways. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, playing a role in amino acid metabolism and energy production. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic state of cells. Additionally, N-acetyl-2-methylalanine can be converted into other metabolites, further integrating into various biochemical pathways .

Transport and Distribution

Within cells and tissues, N-acetyl-2-methylalanine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of N-acetyl-2-methylalanine, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of N-acetyl-2-methylalanine is an important aspect of its activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its function, as different cellular environments provide distinct biochemical contexts. For example, N-acetyl-2-methylalanine may localize to the mitochondria, where it can influence energy production and metabolic processes .

属性

IUPAC Name |

2-acetamido-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIWIVCJKKGHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968389 | |

| Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5362-00-5 | |

| Record name | 5362-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)